molecular formula C11H12ClNO B14706362 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride CAS No. 21856-18-8

1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride

Cat. No.: B14706362
CAS No.: 21856-18-8
M. Wt: 209.67 g/mol
InChI Key: RFAUCYVJESLDSD-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds that consist of a benzene ring fused to an azepine ring. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method involves the use of transition metal-catalyzed reactions, such as ring-closing metathesis or rhodium-catalyzed carbonylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride), which allows it to undergo a variety of chemical reactions and form diverse derivatives. This versatility makes it valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

21856-18-8

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2

InChI Key

RFAUCYVJESLDSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

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